Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate
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Overview
Description
Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and a pyrrolidinylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5,6-diphenylpyridazine-4-carboxylic acid with 4-(pyrrolidin-1-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate: Similar in structure but with a thieno ring instead of a pyridazine ring.
4-(substituted)-1-β-D-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-3-one: Contains a pyrrolo-pyridazine core and is studied for its antiproliferative activity.
Uniqueness
Ethyl 5,6-diphenyl-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyridazine-4-carboxylate is unique due to its combination of a pyridazine ring with phenyl and pyrrolidinylphenylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H28N4O2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 5,6-diphenyl-3-(4-pyrrolidin-1-ylanilino)pyridazine-4-carboxylate |
InChI |
InChI=1S/C29H28N4O2/c1-2-35-29(34)26-25(21-11-5-3-6-12-21)27(22-13-7-4-8-14-22)31-32-28(26)30-23-15-17-24(18-16-23)33-19-9-10-20-33/h3-8,11-18H,2,9-10,19-20H2,1H3,(H,30,32) |
InChI Key |
WBMVLYADAKSXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1NC2=CC=C(C=C2)N3CCCC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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